molecular formula C17H11ClN4S B11524075 (2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl](2-phenylhydrazinylidene)ethanenitrile

(2E)-[4-(4-chlorophenyl)-1,3-thiazol-2-yl](2-phenylhydrazinylidene)ethanenitrile

Cat. No.: B11524075
M. Wt: 338.8 g/mol
InChI Key: MJEURDDFVXDTCA-PXLXIMEGSA-N
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Description

(E)-4-(4-CHLOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals. This particular compound features a thiazole ring substituted with a chlorophenyl group, a phenyl group, and a carbohydrazonoyl cyanide group, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-CHLOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting with the formation of the thiazole ring One common method involves the cyclization of appropriate α-haloketones with thioamides under basic conditions The chlorophenyl and phenyl groups are introduced through subsequent substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-CHLOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-4-(4-CHLOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug development, particularly in the fields of antimicrobial and anticancer research.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (E)-4-(4-CHLOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl and phenyl groups can enhance the compound’s binding affinity and specificity. The carbohydrazonoyl cyanide group can participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-AMINE
  • 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-CARBOXYLIC ACID
  • 4-(4-CHLOROPHENYL)-1,3-THIAZOLE-2-THIOL

Uniqueness

(E)-4-(4-CHLOROPHENYL)-N-PHENYL-1,3-THIAZOLE-2-CARBOHYDRAZONOYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11ClN4S

Molecular Weight

338.8 g/mol

IUPAC Name

(2E)-N-anilino-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C17H11ClN4S/c18-13-8-6-12(7-9-13)16-11-23-17(20-16)15(10-19)22-21-14-4-2-1-3-5-14/h1-9,11,21H/b22-15+

InChI Key

MJEURDDFVXDTCA-PXLXIMEGSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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